molecular formula C13H22O3 B13488932 Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13488932
M. Wt: 226.31 g/mol
InChI Key: SBXSFMDMOAKLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[24]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a hydroxy acid, under acidic or basic conditions.

    Introduction of the Ester Group: The ester group can be introduced through esterification reactions using reagents like methanol and a strong acid catalyst, such as sulfuric acid.

    Functional Group Modifications: Additional functional group modifications, such as alkylation or acylation, can be performed to introduce the ethyl and isopropyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Methyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate
  • Ethyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate
  • Methyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-3-carboxylate

Uniqueness

Methyl 5-ethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and isopropyl groups. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 5-ethyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-5-10-6-7-12(8-10)13(16-12,9(2)3)11(14)15-4/h9-10H,5-8H2,1-4H3

InChI Key

SBXSFMDMOAKLPG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

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